molecular formula C14H14FN B1453656 N-(2-Fluorobenzyl)-3-methylaniline CAS No. 1019587-91-7

N-(2-Fluorobenzyl)-3-methylaniline

Cat. No. B1453656
CAS RN: 1019587-91-7
M. Wt: 215.27 g/mol
InChI Key: SEZCZGSSAUOHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluorobenzyl)-3-methylaniline, or 2-FBMA, is an organic compound that has been used in scientific research for its unique properties. It is a versatile compound with a wide range of applications, from medical research to industrial uses. 2-FBMA is a derivative of aniline, an aromatic amine, and is composed of a benzene ring with a fluorine atom attached to the second carbon, and a methyl group attached to the third carbon. This compound is highly soluble in water and is used as a solvent for various organic compounds. 2-FBMA has been used in a variety of scientific research applications, including as a biochemical and physiological reagent, as a catalyst for chemical reactions, and as a substrate for biocatalysis.

Scientific Research Applications

Catalysis and Synthetic Applications

A study by Yang et al. (2015) on fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes showcases the use of fluorinated anilines in catalysis. They designed a complex using fluorous imidazolium salts, which exhibited high activity in catalyzing the formylation and methylation of amines using CO2, showcasing the potential of fluorinated anilines in green chemistry and CO2 utilization (Yang et al., 2015).

Drug Discovery and Pharmaceutical Research

The metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors were studied using 19F-NMR spectroscopy, highlighting the importance of fluorinated compounds in drug metabolism studies. This research provides valuable insights into the metabolic fate and excretion of these compounds in rats and dogs, aiding in the development of new therapeutic agents (Monteagudo et al., 2007).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZCZGSSAUOHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorobenzyl)-3-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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